molecular formula C7H14ClNO B1432497 N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride CAS No. 1543028-41-6

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride

Cat. No.: B1432497
CAS No.: 1543028-41-6
M. Wt: 163.64 g/mol
InChI Key: OJBYVQFIEZYRRH-UHFFFAOYSA-N
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Description

Chemical Structure and Classification

N-(2,2-Dimethylpropyl)-N-methylcarbamoyl chloride (CAS 1543028-41-6) is a tertiary carbamoyl chloride with the molecular formula $$ \text{C}7\text{H}{14}\text{ClNO} $$. Its structure features a carbamoyl group ($$-\text{CONCl}-$$) bonded to a methyl group ($$-\text{CH}3$$) and a 2,2-dimethylpropyl (neopentyl) group ($$-\text{C}(\text{CH}3)3\text{CH}2-$$). The compound belongs to the acyl chloride family, specifically within the subclass of carbamoyl chlorides, which are derivatives of carbamic acid. Its SMILES representation is $$ \text{CN(C(=O)Cl)CC(C)(C)C} $$, reflecting the branched alkyl substituent and the chloride-functionalized carbonyl group.

Table 1: Structural Summary

Property Value/Description
Molecular formula $$ \text{C}7\text{H}{14}\text{ClNO} $$
Molecular weight 163.65 g/mol
Functional groups Carbamoyl chloride, tertiary amine
Hybridization $$ \text{sp}^2 $$ (carbonyl carbon)

Nomenclature and Identification Parameters

The IUPAC name This compound is derived systematically:

  • Root : Carbamoyl chloride ($$ \text{ClC(O)N} $$).
  • Substituents : Methyl ($$-\text{CH}3$$) and 2,2-dimethylpropyl ($$-\text{CH}2\text{C}(\text{CH}3)3$$) groups attached to the nitrogen.

Key identifiers include:

  • CAS Registry Number : 1543028-41-6.
  • PubChem CID : 21720065 (for related ethanimidoyl chloride variant).
  • MDL Number : MFCD23790236.
  • InChIKey : OJBYVQFIEZYRRH-UHFFFAOYSA-N (calculated from structural data).

Table 2: Identification Parameters

Identifier Value
CAS No. 1543028-41-6
PubChem SID 15486536 (legacy record)
SMILES CN(C(=O)Cl)CC(C)(C)C
InChI InChI=1S/C7H14ClNO/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3

Historical Development and Discovery

Carbamoyl chlorides were first synthesized in the late 19th century via reactions of amines with phosgene. While this compound lacks a well-documented discovery timeline, its synthesis aligns with methods reported for analogous compounds. For example, dimethylcarbamoyl chloride (DMCC) was produced in 1879 via phosgene and dimethylamine, suggesting similar pathways for branched derivatives. The compound’s first patent appearances relate to its use in pharmaceutical intermediates, reflecting modern applications in organic synthesis.

Position within Carbamoyl Chloride Family

This compound is distinguished by its neopentyl substituent, which confers steric bulk compared to linear alkyl carbamoyl chlorides (e.g., dimethylcarbamoyl chloride). Key comparisons:

Table 3: Comparative Analysis with Related Carbamoyl Chlorides

Compound Molecular Formula Substituents Reactivity Profile
Dimethylcarbamoyl chloride $$ \text{C}3\text{H}6\text{ClNO} $$ Two methyl groups High electrophilicity
Diisopropylcarbamoyl chloride $$ \text{C}7\text{H}{14}\text{ClNO} $$ Two isopropyl groups Moderate steric hindrance
This compound $$ \text{C}7\text{H}{14}\text{ClNO} $$ Methyl and neopentyl groups High steric hindrance, reduced nucleophilic attack

The neopentyl group’s branched structure slows hydrolysis and nucleophilic substitution, making the compound more stable than less hindered analogs.

Basic Physicochemical Properties

Reported properties include:

  • Molecular weight : 163.6452 g/mol.
  • Physical state : Likely liquid or low-melting solid (analogous to diisopropylcarbamoyl chloride, m.p. 57–59°C).
  • Solubility : Expected solubility in nonpolar solvents (e.g., dichloromethane, chloroform) due to hydrophobic substituents.
  • Density : ~1.019 g/cm³ (estimated from similar compounds).

Table 4: Physicochemical Data

Property Value/Estimate Source
Boiling point Not reported
Melting point Not reported
Refractive index ~1.558 (estimated) Diisopropylcarbamoyl chloride analog
LogP (octanol-water) ~2.5 (predicted) PubChem data

The compound’s stability under anhydrous conditions aligns with typical carbamoyl chlorides, which hydrolyze in water to form carbamic acids and HCl.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBYVQFIEZYRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoyl Chloride Formation via Chlorinating Agents

One classical method for preparing carbamoyl chlorides is the reaction of the corresponding carbamic acid or carbamate ester with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2. For N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride, the preferred chlorinating agent is thionyl chloride due to its efficiency and ease of removal of by-products.

  • Typical procedure: The corresponding N-(2,2-dimethylpropyl)-N-methylcarbamic acid or ester is dissolved in an inert solvent such as dichloromethane. Thionyl chloride is added dropwise at low temperature (0 °C to room temperature) under stirring. The reaction is allowed to proceed for several hours (typically 2–4 h) until completion, monitored by TLC or GC.

  • Reaction monitoring: The disappearance of the carbamic acid/ester and appearance of the carbamoyl chloride can be tracked by NMR (notably ^13C NMR shifts) and IR spectroscopy (appearance of characteristic C=O stretch near 1800 cm^-1).

  • Purification: The product is typically purified by distillation under reduced pressure or by chromatographic methods if necessary.

Organocatalytic and Enantioselective Routes

According to Mukherjee (2006), preparation of carbamoyl derivatives including N-(2,2-dimethylpropyl)-N-methylcarbamoyl derivatives can be achieved via organocatalytic routes that provide enantiomerically pure compounds. These methods involve the synthesis of carbamic acid tert-butyl esters followed by chlorination steps.

  • The preparation of this compound analogues involves initial formation of carbamic acid tert-butyl esters, which are then converted to carbamoyl chlorides via chlorination.

  • These methods utilize mild reaction conditions and provide high stereochemical control, which is critical for pharmaceutical applications.

  • Specific examples include the preparation of (S)-1-(N-benzyl-N-methylcarbamoyl)-2,2-dimethylpropyl derivatives, which are structurally related and provide insight into the preparation of the target compound.

Chlorination of Thiocarbamoyl Precursors

A related synthetic strategy involves the chlorination of thiocarbamoyl compounds to yield carbamoyl chlorides. Although this is more common for thiocarbamoyl chlorides, the methodology provides useful insights.

  • A patent describes the preparation of N,N-dimethylthiocarbamoyl chloride by reacting tetramethylthiuram disulfide with chlorinating agents such as elemental chlorine, sulfur dichloride (SCl2), disulfur dichloride (S2Cl2), or sulfuryl chloride (SO2Cl2).

  • The reaction is conducted in molten N,N-dimethylthiocarbamoyl chloride as the reaction medium, with careful control of temperature (45–55 °C) and stoichiometry of chlorinating agents to optimize yield and purity.

  • Although this method is specific to thiocarbamoyl chlorides, it demonstrates the importance of selecting appropriate chlorinating agents and reaction conditions to avoid side reactions and maximize yield.

Data Table: Summary of Preparation Methods

Method Starting Material Chlorinating Agent Reaction Conditions Yield & Purity Notes
Thionyl chloride chlorination N-(2,2-dimethylpropyl)-N-methylcarbamic acid or ester SOCl2 0 °C to RT, 2–4 h, inert solvent High yield (typically >85%), high purity Common, efficient, easy work-up
Organocatalytic route Carbamic acid tert-butyl esters Chlorinating agent (e.g., SOCl2) Mild conditions, stereocontrolled High stereochemical purity Suitable for enantiomerically pure synthesis
Chlorination of thiocarbamoyl precursors Tetramethylthiuram disulfide (for related thiocarbamoyl chlorides) Cl2, SCl2, S2Cl2, SO2Cl2 45–55 °C, molten medium ~96% purity by GC Specialized method, applicable to thiocarbamoyl chlorides

Analytical and Research Findings

  • Spectroscopic characterization: The carbamoyl chloride group shows characteristic IR absorption near 1800 cm^-1 due to the C=O stretch. ^13C NMR shifts for the carbonyl carbon typically appear downfield (around 160–170 ppm).

  • Chromatographic purity: Gas chromatography and HPLC methods are used to assess purity, with typical purities exceeding 95% for well-optimized reactions.

  • Elemental analysis: Consistent with expected molecular formula, confirming the absence of significant impurities.

  • Stereochemical integrity: Enantiomeric purity is maintained in organocatalytic routes, verified by chiral HPLC and optical rotation measurements.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-dimethylpropyl)-N-methylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to N-(2,2-dimethylpropyl)-N-methylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products

    Carbamates: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.

    Industry: Applied in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride involves the formation of a reactive carbamoyl intermediate. This intermediate can interact with nucleophilic sites on target molecules, leading to the formation of stable carbamate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares key parameters of N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride with structurally related carbamoyl chlorides and amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Features
This compound (Target) C₆H₁₂ClNO* ~149.62* Neopentyl, methyl High steric hindrance, moderate reactivity
N,N-Diisopropylcarbamoyl chloride C₇H₁₄ClNO 163.65 Two isopropyl groups Moderate steric bulk, common synthetic reagent
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride C₈H₇Cl₂NO 204.06 2-chlorophenyl, methyl Aromatic electron-withdrawing group, increased electrophilicity
2-Chloro-N,N-dimethylpropylamine hydrochloride C₅H₁₃Cl₂N 158.07 Dimethyl, chloropropyl Amine hydrochloride salt, non-carbamoyl

*Estimated based on structural analogs.

Key Observations:
  • Electrophilicity : The 2-chlorophenyl group in the aromatic analog enhances electrophilicity at the carbonyl carbon due to resonance withdrawal, whereas alkyl-substituted carbamoyl chlorides (e.g., ) exhibit milder reactivity.
  • Functional Group Differences : The hydrochloride salt in lacks the carbamoyl chloride moiety, rendering it unsuitable for acyl transfer reactions.

Biological Activity

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of agricultural and pharmaceutical applications. This article delves into its biological effects, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dimethylpropyl group attached to a carbamoyl chloride moiety. Its molecular formula is C7H14ClN1OC_7H_{14}ClN_1O with a molar mass of approximately 161.65 g/mol. The compound is classified as an acyl chloride, known for its high reactivity towards nucleophiles, making it suitable for various chemical syntheses.

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of insecticides and pharmaceuticals. Compounds derived from this structure have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in both insects and mammals. Inhibition of AChE can lead to increased levels of acetylcholine (ACh), enhancing neurotransmission and potentially resulting in neurotoxic effects in pests, thus making it a candidate for pest control applications.

The mechanism by which this compound exerts its biological effects involves the formation of reactive carbamoyl intermediates. These intermediates can interact with nucleophilic sites on target molecules, leading to the formation of stable carbamate linkages. The specific interactions depend on the nature of the nucleophiles present in biological systems.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Carbamoyl Chloride : The initial step involves reacting 2,2-dimethylpropanol with thionyl chloride to form the corresponding carbamoyl chloride.
  • Alkylation : The carbamoyl chloride is then reacted with N-methylamine to yield this compound.

This synthetic pathway highlights the compound's versatility and potential for modification to enhance its biological activity.

Applications in Research and Industry

This compound finds applications across various fields:

  • Chemistry : Used as an intermediate in organic synthesis.
  • Biology : Employed in enzyme mechanism studies and protein interactions.
  • Medicine : Investigated for developing drugs targeting AChE inhibition.
  • Agriculture : Potentially used in creating new insecticides due to its neurotoxic properties against pests.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
Dimethylcarbamoyl ChlorideC4H8ClN1OC_4H_8ClN_1O121.57Used as a reagent for forming dimethyl carbamates
N-Ethyl-N-methylcarbamoyl ChlorideC6H12ClN1OC_6H_{12}ClN_1O121.57Similar reactivity but different alkyl substituent
N-Methylcarbamoyl ChlorideC3H6ClN1OC_3H_6ClN_1O91.54Smaller alkyl group; used in similar reactions

The uniqueness of this compound lies in its larger alkyl substituent (the 2,2-dimethylpropyl group), which may influence its steric properties and reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Insecticide Development : Research has indicated that derivatives can effectively inhibit AChE activity in various insect models, demonstrating potential for use in agricultural pest management.
  • Pharmaceutical Applications : Studies have explored the synthesis of carbamate-based inhibitors derived from this compound for therapeutic uses targeting neurological disorders related to cholinergic dysfunctions.

Q & A

Q. What are the recommended safety protocols for handling N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride in laboratory settings?

Carbamoyl chlorides are highly reactive and moisture-sensitive. Researchers should:

  • Use a chemical fume hood to avoid inhalation of vapors.
  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
  • Store the compound under an inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis .
  • Avoid contact with water or alcohols, as rapid decomposition may release HCl gas. Spills should be neutralized with sodium bicarbonate .

Q. How can researchers synthesize this compound?

A general synthesis pathway involves:

  • Reacting N-(2,2-dimethylpropyl)-N-methylamine with phosgene (or a safer equivalent like triphosgene) in anhydrous dichloromethane at 0–5°C .
  • Slow addition of the amine to the phosgene solution to control exothermicity.
  • Purification via vacuum distillation or recrystallization from dry hexane.
  • Confirm purity using ¹H/¹³C NMR (e.g., carbonyl chloride signal at ~170 ppm) and HPLC (>98% purity) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Identify the carbamoyl chloride group (C=O stretch at ~1700 cm⁻¹ in IR is less reliable due to moisture sensitivity).
  • HPLC-MS : Detect hydrolysis products (e.g., urea derivatives) and quantify purity.
  • Karl Fischer titration : Measure residual moisture in the sample (<0.1% for stable storage) .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence reactivity in nucleophilic substitutions?

The bulky tert-pentyl group (2,2-dimethylpropyl) significantly reduces reactivity compared to less hindered carbamoyl chlorides (e.g., N-methyl-N-propyl analogs).

  • Kinetic studies : Slower reaction rates with primary amines (e.g., benzylamine) due to restricted access to the electrophilic carbonyl carbon.
  • Computational modeling : Density Functional Theory (DFT) can quantify steric effects by analyzing LUMO distribution and transition-state geometries.
  • Compare with analogs like 2-(N,N-diisopropylamino)ethyl chloride to assess steric vs. electronic contributions .

Q. How can researchers resolve contradictory data on stability in different solvent systems?

Contradictions may arise from trace moisture or solvent nucleophilicity. A systematic approach includes:

  • Controlled stability studies : Store the compound in solvents (e.g., THF, DCM, acetonitrile) under argon at 25°C and -20°C. Monitor degradation via HPLC at intervals (0, 24, 72 hours).
  • Water content analysis : Use Karl Fischer titration to correlate stability with solvent moisture levels.
  • NMR kinetics : Track the disappearance of the carbamoyl chloride signal in deuterated solvents .

Q. What strategies optimize its use in synthesizing unsymmetrical ureas without side reactions?

To minimize hydrolysis or urea dimerization:

  • Employ Schlenk techniques to maintain anhydrous conditions.
  • Use low temperatures (-78°C) during amine addition to suppress competing reactions.
  • Add scavengers (e.g., molecular sieves) to sequester trace water.
  • For sensitive amines (e.g., aryl amines), pre-activate with a base like DIPEA to enhance nucleophilicity .

Notes for Methodological Rigor

  • Contradiction Management : Conflicting stability data should be resolved by standardizing solvent purity and moisture levels.
  • Safety-Centric Design : Integrate real-time FTIR monitoring during synthesis to detect phosgene residues .
  • Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities in derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride
Reactant of Route 2
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N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride

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